molecular formula C20H23N3O2S B13368374 2-methyl-N-{[4-(pentanoylamino)phenyl]carbamothioyl}benzamide

2-methyl-N-{[4-(pentanoylamino)phenyl]carbamothioyl}benzamide

Cat. No.: B13368374
M. Wt: 369.5 g/mol
InChI Key: JYHFKNZPCLDVLS-UHFFFAOYSA-N
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Description

N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide is a complex organic compound with a molecular formula of C22H27N3O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2-methylbenzoyl chloride: This is achieved by reacting 2-methylbenzoic acid with thionyl chloride under reflux conditions.

    Synthesis of 2-methylbenzoyl isothiocyanate: The 2-methylbenzoyl chloride is then reacted with potassium thiocyanate in anhydrous acetone to form 2-methylbenzoyl isothiocyanate.

    Formation of the intermediate: The 2-methylbenzoyl isothiocyanate is reacted with 4-aminophenylpentanamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and carbothioyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioureas.

Scientific Research Applications

N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor function and signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide can be compared with other similar compounds, such as:

    N-[4-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide: Similar structure but with a different benzoyl group.

    N-methyl-N-[4-({[(3-methylbenzoyl)amino]carbothioyl}amino)phenyl]acetamide: Similar structure but with a different amide group.

The uniqueness of N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

2-methyl-N-[[4-(pentanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H23N3O2S/c1-3-4-9-18(24)21-15-10-12-16(13-11-15)22-20(26)23-19(25)17-8-6-5-7-14(17)2/h5-8,10-13H,3-4,9H2,1-2H3,(H,21,24)(H2,22,23,25,26)

InChI Key

JYHFKNZPCLDVLS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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